Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
Overview
Description
Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C12H10N2O4 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bonded Molecular Structures
- Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, an isomer of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate, shows unique hydrogen-bonded molecular structures. In one form, molecules are linked into complex sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, while in another isomeric form, they are linked into chains of edge-fused rings by N-H...O and C-H...O hydrogen bonds (Portilla et al., 2007).
Antibacterial Activity
- Certain derivatives of 4-methyl-6-nitro-2-oxo-2H-chromen, which include pyrrol and benzoate groups, have been synthesized and shown to possess promising antibacterial activity against various bacterial strains, indicating potential pharmaceutical applications (El-Haggar et al., 2015).
Electrochromic Applications
- A mixture of isomers containing 4-nitrophenyl-1H-pyrrole has been synthesized and polymerized, resulting in polymers suitable for electrochromic devices. These polymers demonstrate switching ability and are suitable for applications in displays and smart windows (Variş et al., 2006).
Anticancer Activity
- Compounds synthesized from 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, exhibiting structural similarities to this compound, have been evaluated for their anticancer activity against various human cancer cell lines, with some showing potent effects, suggesting their potential in cancer research (Hadiyal et al., 2020).
Synthesis of Novel Compounds
- Research has been conducted on the synthesis of novel pyrrole derivatives, such as Methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate, indicating the versatility of this compound class in creating new chemical entities for various applications (Jianting et al., 2009).
Cobalt(II) Complexes
- A study demonstrated the self-assembly of a cobalt(II) complex with a structure involving 3-nitro-5-(pyridin-4-yl)benzoate, closely related to this compound, indicating potential in the field of coordination polymers and materials science (Ma et al., 2014).
Synthesis of Pyrroles
- Efficient methods for synthesizing pyrroles, including those substituted at the nitro position, have been developed, showcasing the chemical diversity and utility of pyrrole-based compounds in synthetic chemistry (Qin et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-nitro-4-pyrrol-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(15)9-4-5-10(11(8-9)14(16)17)13-6-2-3-7-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWOHFKNSLRESW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594783 | |
Record name | Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-90-6 | |
Record name | Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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